molecular formula C9H12BrNO B1387118 5-Bromo-2-ethoxybenzylamine CAS No. 887582-48-1

5-Bromo-2-ethoxybenzylamine

Cat. No. B1387118
CAS RN: 887582-48-1
M. Wt: 230.1 g/mol
InChI Key: OCHULHOAUXUKCI-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxybenzylamine is a chemical compound with the molecular formula C9H12BrNO . It is used in various scientific and industrial applications.


Synthesis Analysis

The synthesis of compounds related to this compound has been described in the literature. For instance, the ambident electrophilic character of 5-bromo-2-hydroxychalcones and the binucleophilic nature of 2-aminothiophenol were exploited to construct the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines . Another study describes a preparation method of 5-bromo-2-chlorobenzoic acid, which could be related to the synthesis of this compound .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it has been used as a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

Safety and Hazards

Safety data sheets indicate that 5-Bromo-2-ethoxybenzylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause an allergic skin reaction and serious eye irritation .

Future Directions

The use of 5-Bromo-2-ethoxybenzylamine and related compounds in the treatment of various diseases, including diabetes, is a promising area of research . Further investigation of these compounds could lead to the development of new therapeutic agents.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-ethoxybenzylamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction between this compound and these enzymes can lead to the modulation of enzyme activity, either by inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and other critical processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For example, studies in rodent models have shown that low doses of this compound can enhance cognitive function, while higher doses can cause neurotoxicity and other adverse effects . The threshold effects observed in these studies highlight the importance of careful dosage control when using this compound in research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One of the primary pathways involves its oxidation by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by other enzymes . These metabolic pathways can influence the overall activity and effectiveness of this compound, as well as its potential toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its overall effects. It is transported across cell membranes by specific transporters and can bind to various proteins that facilitate its distribution within the cell . The localization and accumulation of this compound in specific cellular compartments can influence its activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production

properties

IUPAC Name

(5-bromo-2-ethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHULHOAUXUKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651880
Record name 1-(5-Bromo-2-ethoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887582-48-1
Record name 1-(5-Bromo-2-ethoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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